3-Mercaptopropionamide
Description
Historical Context and Foundational Investigations of Thiol-Amide Compounds
The study of compounds containing both thiol and amide functionalities, such as 3-mercaptopropionamide, is rooted in the broader history of organic chemistry's exploration of these individual groups. Thiols, historically known as mercaptans, were recognized early on for their strong nucleophilicity and ability to form tight bonds with metals like mercury. wikidoc.org Amides, on the other hand, form the fundamental peptide bond linking amino acids in proteins and have been central to biochemistry and polymer science. newworldencyclopedia.org
Initial interest in combining these functionalities was partly driven by medicinal chemistry, where thioamides (a related class with a C=S bond) were investigated as isosteres of amides to enhance the stability and pharmacokinetic properties of peptides. nih.gov Foundational investigations into simple thiol-amides like this compound focused on understanding their basic chemical and physical characteristics. Early research included computational and theoretical studies, such as ab initio conformational analyses, to map their potential energy surfaces and understand the spatial relationship and interaction between the thiol and amide groups. researchgate.netconicet.gov.arconicet.gov.ar These studies provided the essential groundwork for predicting the behavior of this structural motif within more complex molecular architectures.
Structural Features and Core Reactivity Profile in Academic Contexts
The structure of this compound (C₃H₇NOS) consists of a three-carbon chain with a terminal primary amide group and a thiol group at the opposing end. molinstincts.com This arrangement dictates its reactivity. The thiol group is a potent nucleophile and can readily undergo oxidation to form disulfide bonds, a reaction crucial in many of its applications. cymitquimica.comwikidoc.org The amide group is comparatively less reactive but contributes significantly to the molecule's polarity and its ability to act as a hydrogen bond donor and acceptor. newworldencyclopedia.org
The core reactivity profile is characterized by these two functional groups. The thiol group can participate in nucleophilic substitutions and additions, most notably in reactions with alkenes to form thioethers. wikidoc.org The reactivity of thioamides, which are more reactive than their amide counterparts, has also been leveraged in chemical synthesis as intermediates. nih.gov The relatively small difference in electronegativity between carbon and sulfur allows for significant charge transfer from the nitrogen to the sulfur atom in thioamides, influencing their reactivity. nih.gov In this compound itself, the molecule serves as a model for understanding the behavior of the mercaptocarboxylate ligand framework in coordination chemistry. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₇NOS | molinstincts.comaksci.com |
| Molecular Weight | 105.16 g/mol | aksci.com |
| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |
| Synonyms | 3-Sulfanylpropanamide, β-Mercaptopropionamide | cymitquimica.com |
| Heavy Atom Count | 6 | molinstincts.com |
Significance as a Synthetic Intermediate and Biochemical Probe
The bifunctional nature of this compound makes it a significant tool in both synthesis and biochemical analysis.
As a Synthetic Intermediate: this compound is a key building block in the synthesis of more complex molecules. cymitquimica.com One of its most prominent roles is in solid-phase peptide synthesis (SPPS). nih.govpnas.org It can be attached to a resin support, such as polyethylene (B3416737) glycol-poly-(N,N-dimethylacrylamide) (PEGA), to create a platform for assembling peptides. nih.govpnas.org This approach is instrumental in generating peptide α-thioesters, which are crucial intermediates for native chemical ligation (NCL). NCL is a powerful technique that allows for the synthesis of large polypeptides and proteins by joining smaller, unprotected peptide fragments. nih.govnih.govpnas.org
Furthermore, this compound is a precursor in the production of 3-mercaptopropionic acid through hydrolysis. google.com Modern synthesis of this compound itself has been optimized using continuous flow processing, which offers a significant increase in space-time yield compared to traditional batch methods. mdpi.com It is also used in the synthesis of peptoids via multicomponent reactions and in the preparation of sulfated tyrosine derivatives for peptide synthesis. mdpi.com
As a Biochemical Probe: The thiol group of this compound is central to its function as a biochemical probe, particularly for studying enzymes. nih.gov Derivatives of the compound are designed to act as inhibitors for metallo-β-lactamases (MBLs), such as New Delhi metallo-β-lactamase 1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics. nih.govacs.org The thiol moiety can coordinate with the metal ions in the active site of these enzymes, leading to inhibition.
Researchers have also incorporated this compound into fluorescent probes for enzyme detection. psu.edu For instance, by linking it to a fluorophore like a dansyl group, scientists have created probes that can selectively detect metallo-β-lactamases through changes in fluorescence upon binding. psu.edu Fluorinated analogues of inhibitors containing the this compound substructure have also been developed as probes for structural studies of enzyme-inhibitor interactions using techniques like NMR. uit.no Beyond enzyme inhibition, the this compound moiety has been incorporated into the design of potential therapeutic agents for conditions related to glutathione (B108866) depletion. acs.org
Structure
3D Structure
Properties
IUPAC Name |
3-sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c4-3(5)1-2-6/h6H,1-2H2,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSJEUQOXVVCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061090 | |
| Record name | Propanamide, 3-mercapto- | |
| Source | EPA DSSTox | |
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Molecular Weight |
105.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763-35-9 | |
| Record name | 3-Mercaptopropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Mercaptopropionamide | |
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| Record name | Propanamide, 3-mercapto- | |
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| Record name | Propanamide, 3-mercapto- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-sulfanylpropanamide | |
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Synthetic Methodologies and Derivatization Strategies
Classical Approaches for 3-Mercaptopropionamide Synthesis
Traditional synthetic strategies for this compound often involve well-established reactions such as the addition of sulfur-containing nucleophiles to acrylic systems or the conversion of closely related propanoic acid derivatives.
The direct introduction of a thiol group onto a three-carbon backbone is a fundamental approach to synthesizing this compound. One common method involves the reaction of acrylamide (B121943) with a sulfur source. For instance, the addition of hydrogen sulfide (B99878) (H₂S) to acrylamide can yield this compound. This reaction is analogous to the synthesis of 3-mercaptopropionic acid from acrylic acid and H₂S google.com.
Another approach involves the reaction of acrylamide with other sulfur-containing reagents. For example, thioacetic acid can add to the double bond of acrylamide to form S-acetyl-3-mercaptopropionamide, which can then be deprotected to yield the final product.
A prevalent classical route to this compound involves the modification of other 3-mercaptopropanoic acid derivatives. This can be achieved through standard amidation reactions. For example, 3-mercaptopropionic acid can be reacted directly with an amine source, often with the use of coupling agents to facilitate the formation of the amide bond. A study on the synthesis of N-aryl mercaptopropionamides demonstrated the reaction of 3-mercaptopropionic acid with various anilines at elevated temperatures to yield the corresponding amide derivatives acs.org.
Alternatively, esters of 3-mercaptopropionic acid, such as methyl-3-mercaptopropionate, can be converted to this compound through aminolysis. The reaction of methyl-3-mercaptopropionate with an amine, such as n-octylamine, has been shown to produce N-(n-octyl)-3-mercaptopropionamide in high yield nih.gov.
Another precursor for the synthesis of this compound is 3-mercaptopropionitrile. The hydrolysis of the nitrile group can be controlled to yield the corresponding primary amide researchgate.net. This conversion can be achieved under various conditions, including using hydrogen peroxide as an oxidant researchgate.net.
| Starting Material | Reagent(s) | Product | Reference(s) |
| 3-Mercaptopropionic Acid | Anilines | N-Aryl Mercaptopropionamides | acs.org |
| Methyl-3-mercaptopropionate | n-Octylamine | N-(n-octyl)-3-mercaptopropionamide | nih.gov |
| 3-Mercaptopropionitrile | H₂O₂/Base | This compound | researchgate.net |
Contemporary Synthetic Pathways and Process Optimization
Modern synthetic chemistry emphasizes the development of efficient, scalable, and sustainable processes. In the context of this compound and its derivatives, continuous flow processing and multicomponent reactions are emerging as powerful strategies.
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability nih.gov. While specific examples detailing the continuous flow synthesis of this compound are not abundant in the literature, the principles can be applied to its production. For instance, the hydrolysis of 3-mercaptopropionitrile to this compound could be adapted to a continuous flow system researchgate.net. A study on the continuous-flow synthesis of primary amides from nitriles using hydrogen peroxide demonstrated that this method allows for rapid and safe production with high yields researchgate.net. Such a setup would involve pumping a solution of the nitrile and the oxidant through a heated reactor coil, allowing for precise control over reaction time and temperature. The use of solid-supported catalysts in packed-bed reactors is another continuous flow approach that could be applied, for example, in the Ritter reaction to form substituted amides from nitriles and alcohols nih.govacs.org.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy ucm.es. MCRs provide a powerful tool for the rapid generation of libraries of structurally diverse molecules. While a specific MCR for the direct synthesis of this compound is not prominently described, this compound can be a key building block in MCRs to produce more complex derivatives. For example, a three-component reaction involving an imine, an acid chloride, and an organotin reagent, catalyzed by copper, can be used to synthesize a wide range of α-substituted amides acs.org. By using a derivative of this compound as one of the components, this strategy could be employed to create complex molecules with a pendant mercaptopropionamide moiety. Another example is the palladium-catalyzed three-component synthesis of α-substituted amides from amides, aryl aldehydes, and arylboronic acids organic-chemistry.org.
Strategies for Amide and Thiol Group Functionalization
The presence of both a reactive thiol and an amide group makes this compound a versatile scaffold for further chemical modification.
The amide group can be readily functionalized, primarily through N-substitution. This can be achieved during the synthesis by using a primary or secondary amine in the amidation of 3-mercaptopropionic acid or its esters, leading to N-alkyl or N-aryl derivatives acs.orgnih.gov. For example, the synthesis of N-(2-hydroxyethyl)-3-mercaptopropanamide has been reported for applications in self-assembled monolayers nih.govacs.org.
The thiol group is highly reactive and can participate in a variety of chemical transformations. One of the most common reactions is its oxidation to form a disulfide bond, which can be used to create cross-linked structures acs.org. The thiol group also has a high affinity for certain metal surfaces, such as gold, making this compound and its derivatives useful in the formation of self-assembled monolayers (SAMs) smolecule.com. Furthermore, the thiol group can undergo Michael addition to α,β-unsaturated carbonyl compounds in what is known as a thiol-ene reaction. This "click" reaction is highly efficient and has been used to functionalize polymers and surfaces google.comnih.gov. The thiol group can also react with maleimides, a common strategy for bioconjugation nih.gov.
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure | Reference(s) |
| Amide | N-Alkylation/N-Arylation | Alkyl/Aryl amines, coupling agents | N-Substituted 3-mercaptopropionamides | nih.gov, acs.org |
| Thiol | Oxidation | Oxidizing agents (e.g., air, I₂) | Disulfide bridge | acs.org |
| Thiol | Thiol-ene Reaction | α,β-Unsaturated carbonyls | Thioether linkage | google.com, nih.gov |
| Thiol | Michael Addition | Maleimides | Thioether linkage | nih.gov |
| Thiol | SAM Formation | Gold surface | Thiolate-gold bond | smolecule.com |
N-Substitution and Amide Bond Modifications
The primary method for modifying the amide bond of this compound is through N-substitution, which involves the formation of a new bond at the nitrogen atom. This is a crucial strategy for introducing a wide range of functional groups, thereby altering the molecule's polarity, steric bulk, and potential for intermolecular interactions.
A common and effective route to N-substituted 3-mercaptopropionamides is the reaction of a 3-mercaptopropionic acid ester, such as methyl 3-mercaptopropionate (B1240610), with a primary or secondary amine. mdpi.com This amidation reaction typically proceeds under mild conditions and can be carried out in a suitable solvent like methanol (B129727) or isopropanol. mdpi.comresearchgate.net The reaction involves the nucleophilic attack of the amine on the ester carbonyl group, leading to the formation of the amide and the release of an alcohol byproduct. For instance, the reaction of methyl 3-mercaptopropionate with monomethylamine yields N-methyl-3-mercaptopropionamide. mdpi.com This method has been successfully employed to synthesize a variety of N-alkyl derivatives. mdpi.com
Another approach involves the direct reaction of 3-mercaptopropionic acid with an amine, often at elevated temperatures. acs.org For example, the synthesis of N-aryl mercaptopropionamides has been achieved by heating the corresponding anilines with 3-mercaptopropionic acid. acs.org To circumvent issues of solubility and stability with certain anilines, a two-step process can be utilized. This involves first protecting the sulfhydryl group of 3-mercaptopropionic acid, for instance, as a thioacetate, followed by activation of the carboxylic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and subsequent reaction with the aniline. The protecting group is then removed to yield the final N-aryl-3-mercaptopropionamide. acs.org
The following table summarizes various synthetic methods for N-substitution of this compound.
| N-Substituent | Starting Materials | Reagents and Conditions | Product | Yield (%) | Citation |
| Methyl | Methyl 3-mercaptopropionate, Monomethylamine | 20°C, 20 hrs | N-methyl-3-mercaptopropionamide | 100 (crude) | mdpi.com |
| n-Propyl | Methyl 3-mercaptopropionate, n-Propylamine | Isopropanol, 30-35°C, 19.5 hrs | N-propyl-3-mercaptopropionamide | ~100 | mdpi.com |
| Aryl | 3-Mercaptopropionic acid, Aniline derivatives | Neat, 120°C, overnight | N-Aryl mercaptopropionamides | 15-99 | acs.org |
| Aryl (with protected thiol) | 3-(Acetylthio)mercaptopropionic acid, Aniline derivatives | EDC·HCl, DCM, r.t., overnight | N-Aryl-3-(acetylthio)propionamide | 25-88 | acs.org |
| Benzyl (from N-acetylcysteine) | N-acetylcysteine, Benzylamine | HOBt, EDC, DCM/DMF, 0°C to r.t., 16h | N-Benzyl-2-acetylamino-3-mercaptopropionamide | 58 | nih.gov |
Selective Derivatization of the Sulfhydryl Group
The sulfhydryl (-SH) group of this compound is a highly reactive nucleophile, making it a prime target for selective derivatization. This reactivity allows for the introduction of a wide array of functionalities, significantly expanding the chemical space of this compound derivatives.
Disulfide Bond Formation: One of the most common reactions of the sulfhydryl group is its oxidation to form a disulfide bond (-S-S-). This can be achieved by reacting two molecules of a this compound derivative. This process can be synthetically valuable for creating dimeric structures. For instance, a deuterated 3-mercaptopropanamide derivative has been prepared as its disulfide. nih.gov
S-Alkylation: The nucleophilic thiol can readily react with electrophiles such as alkyl halides in a process known as S-alkylation. This reaction forms a thioether linkage. While specific examples for this compound are not extensively detailed in the provided context, the general reactivity of thiols with alkylating agents is a fundamental concept in organic chemistry.
Michael Addition: The sulfhydryl group of this compound and its derivatives can participate in Michael additions, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for carbon-sulfur bond formation. For example, the thiol group of an N-aryl-3-mercaptosuccinimide, a related structure, readily undergoes Michael addition with thioacetic acid. acs.org More specifically, a derivative, N-benzyl-2-acetylamino-3-mercaptopropionamide, has been shown to react with a terminal alkynone via a 1,4 hetero-Michael addition, demonstrating the nucleophilicity of the thiol towards electron-deficient alkynes. nih.govresearchgate.net This type of reaction has been explored for the modification of cysteine-containing peptides. researchgate.net
The following table provides a summary of selective derivatization methods for the sulfhydryl group.
| Derivatization Type | Reactant/Substrate | Reagents and Conditions | Product Type | Citation |
| Disulfide Formation | N-((7S,7aR,12bS)-7-acetamido-3-[2H3]methyl-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)-3-mercaptopropanamide | Not specified | Disulfide dimer | nih.gov |
| Michael Addition | N-Aryl-itaconimides | Thioacetic acid, triethylamine, dimethoxyethane or dichloromethane, room temperature | N-Aryl-3-(acetylthiomethyl)succinimides | acs.org |
| Michael Addition | N-Benzyl-2-acetylamino-3-mercaptopropionamide, Terminal alkynone | LC–QTOF–MS analysis | 2-Acetamido-N-benzyl-3-[(3-oxobut-1-en-1-yl)thio]propenamide | nih.govresearchgate.net |
Chemical Reactivity and Mechanistic Investigations
Thiol Group Reactivity and Its Transformations
The thiol (-SH) group is a defining feature of 3-mercaptopropionamide, imparting it with a distinct and versatile reactivity profile. This functionality is central to many of its applications and is characterized by its nucleophilic nature, susceptibility to oxidation, and ability to coordinate with metal ions.
Nucleophilic Character and Addition Reactions
The sulfur atom of the thiol group in this compound possesses lone pairs of electrons, rendering it a potent nucleophile. This allows it to readily participate in a variety of nucleophilic substitution and addition reactions. One of the most significant of these is the Michael addition, a conjugate addition of the thiol to α,β-unsaturated carbonyl compounds. researchgate.net This reaction is a powerful tool in organic synthesis for the formation of carbon-sulfur bonds. researchgate.net
For instance, research has demonstrated the reaction of N-benzyl-2-acetylamino-3-mercaptopropionamide with 3-butyn-2-one, where the thiol group undergoes a 1,4-hetero-Michael addition to the terminal triple bond, resulting in the formation of 2-acetamido-N-benzyl-3-[(3-oxobut-1-en-1-yl)thio]propenamide. nih.gov This highlights the chemoselectivity of the thiol group's nucleophilic attack on the β-carbon of the α,β-unsaturated system. nih.gov The nucleophilic character of the thiol group is a fundamental aspect of its chemistry, enabling its use as a building block in the synthesis of more complex molecules. cymitquimica.com
Oxidation to Disulfides and Higher Oxidation States
The thiol group of this compound is susceptible to oxidation, a reaction that can lead to the formation of disulfides or compounds with the sulfur atom in higher oxidation states. cymitquimica.com The most common oxidation product is the corresponding disulfide, 3,3'-dithiodipropionamide, which is formed through the coupling of two molecules of this compound via a disulfide (-S-S-) bond. google.com This oxidation can be achieved using a variety of oxidizing agents, including iodine, hydrogen peroxide, or even air. google.com The formation of disulfide bonds is a critical reaction in various contexts, including the crosslinking of polymers. atamankimya.com
Under controlled conditions, N-substituted-3-mercaptopropionamides can be oxidized to N,N'-disubstituted-3,3'-dithiopropionamides in high yield and purity using a combination of a peracid or hydrogen peroxide and an iodine compound as a catalyst. google.com This method helps to prevent the over-oxidation of the sulfur atom. google.com Further oxidation of the thiol group can lead to higher oxidation states, such as sulfinic acids. researchgate.net For example, 3-mercaptopropionate (B1240610) dioxygenase, a non-heme iron enzyme, catalyzes the O2-dependent oxidation of thiol-containing substrates to their corresponding sulfinic acids. researchgate.net
Table 1: Oxidation Products of this compound Derivatives
| Starting Material | Oxidizing Agent(s) | Product | Reference |
| 3-Mercapto-N-octylpropionamide | Iodine or Hydrogen Peroxide | Propanamide, 3,3'-dithiobis[N-octyl-] | |
| 3-Mercaptopropionitrile | - | 3,3'-dithiodipropiononitrile | google.com |
| N-substituted-3-mercaptopropionamide | Peracid or Hydrogen Peroxide / Iodine compound | N,N'-disubstituted-3,3'-dithiopropionamide | google.com |
| 3-Mercaptopropionic acid | Hydrogen Peroxide | Disulfide (RS-SR) | researchgate.net |
Coordination Chemistry with Metal Centers
The thiol group, in conjunction with the amide functionality, allows this compound and its derivatives to act as effective ligands in coordination chemistry. The sulfur atom of the thiol group and the oxygen atom of the carbonyl group can both act as donor atoms, forming stable complexes with a variety of metal ions. tandfonline.com
Studies have investigated the stability and structure of metal complexes of N-aryl substituted-3-mercaptopropionamides with metal ions such as VO(II), UO₂(II), and Be(II). tandfonline.comresearchgate.net Infrared spectroscopic studies have indicated that the carbonyl oxygen, rather than the amide nitrogen, participates in coordination along with the sulfur of the thiol group. tandfonline.com The stability of these metal chelates was found to follow the order VO(II) > UO₂(II) > Be(II), a trend that can be explained by the charge-to-radius ratio of the metal cations and the potential for M-S π-interaction. tandfonline.com
Furthermore, the thiol group of mercaptopropionamide-substituted aryl tetrazoles has been shown to be crucial for interacting with the active site of metallo-β-lactamases, chelating to the zinc ions in the enzyme's active site. scispace.com This demonstrates the significance of the thiol group's coordinating ability in the design of enzyme inhibitors.
Table 2: Stability of Metal Complexes with N-Aryl Substituted-3-mercaptopropionamides
| Metal Ion | Stability Order | Reference |
| VO(II) | 1 | tandfonline.comresearchgate.net |
| UO₂(II) | 2 | tandfonline.comresearchgate.net |
| Be(II) | 3 | tandfonline.comresearchgate.net |
Amide Group Reactivity and Consequential Transformations
The amide group in this compound, while generally less reactive than the thiol group, can undergo transformations, most notably hydrolysis. This reaction involves the cleavage of the amide bond to yield a carboxylic acid (3-mercaptopropionic acid) and ammonia. The hydrolysis can be achieved under either acidic or basic conditions, or through enzymatic catalysis. google.comgoogle.com
Chemical hydrolysis often requires harsh conditions, which can lead to the formation of byproducts. google.com In contrast, enzymatic hydrolysis using amidases offers a milder and more specific route to 3-mercaptopropionic acid. google.com For instance, a process has been developed for the production of 3-mercaptopropionic acid from this compound using an amidase, which acts on the amide group to hydrolyze it to a carboxyl group. google.com The reaction pH for this enzymatic hydrolysis is typically in the range of 3.0 to 10.0, with a preferred range of 6.0 to 8.0. google.com
The amide group also plays a role in the formation of self-assembled monolayers (SAMs) by N-substituted mercaptopropionamides. smolecule.com The presence of the amide group, which can participate in hydrogen bonding, influences the properties and stability of these monolayers. researchgate.net
Intramolecular Interactions and Conformational Dynamics
The conformational flexibility of this compound is influenced by intramolecular interactions, particularly hydrogen bonding. Ab initio conformational analysis has been performed on 3-mercaptopropanamide and its derivatives to understand the topology of their conformational potential energy surfaces. researchgate.netconicet.gov.arconicet.gov.ar
Catalytic Cycles Involving this compound
This compound and its structural motifs are involved in various catalytic cycles, particularly in biological systems. The this compound moiety is a key component of glutathione (B108866) (GSH), a crucial antioxidant in many organisms. nih.gov
Research has shown that the this compound group in GSH plays a significant role in the decomposition of the adduct formed between GSH and the oxoammonium ion of TEMPO. nih.gov It is proposed that this moiety facilitates the transformation of the adduct into a 5-imino-1,2-oxathiolane intermediate. nih.gov This function of the this compound part of GSH may be important for understanding the mechanisms of action of thiol-containing drugs. nih.gov
Furthermore, enzymatic processes involving the transformation of this compound are part of larger catalytic cycles for the production of valuable chemicals. For example, a process has been described where 3-mercaptopropionitrile is first converted to this compound by a nitrile hydratase, and then the this compound is hydrolyzed by an amidase to produce 3-mercaptopropionic acid. google.comgoogle.com This two-step enzymatic cascade demonstrates the integration of this compound as an intermediate in a biocatalytic pathway.
Theoretical and Computational Studies
Conformational Analysis and Potential Energy Surfaces
The flexibility of 3-Mercaptopropionamide, arising from rotation around its single bonds, results in a complex potential energy surface (PES) with multiple energy minima corresponding to stable conformers. Computational methods are essential for mapping this surface and identifying the preferred three-dimensional structures of the molecule.
Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, have been employed to investigate the conformational landscape of this compound. An early conformational analysis was performed at the Hartree-Fock (HF) level of theory with a 3-21G basis set (HF/3-21G). conicet.gov.arconicet.gov.ar This level of theory, while foundational, provides a valuable initial exploration of the molecule's potential energy surface. The study focused on the topology of the PES, analyzing the various stable conformations that arise from the internal rotations within the molecule. conicet.gov.arresearchgate.net These calculations help in understanding the intrinsic conformational preferences of the molecule in the absence of solvent or other external influences.
Density Functional Theory (DFT) has become a standard and cost-effective method for studying the structural and electronic properties of organic molecules, including those with biological relevance. researchgate.netmdpi.com For derivatives of this compound, such as N-(2-hydroxyethyl)-3-mercaptopropanamide (NMPA), DFT calculations have been used to provide a molecular-level rationale for experimental observations, for instance, in the context of self-assembled monolayers (SAMs). cnr.it In broader studies on complex peptoids incorporating the 3-mercaptopropanamide structure, DFT calculations at the B3LYP/6-311G(d,p) level have been used to optimize molecular geometries. mdpi.com These studies confirm that the effect of solvent on bond angles is often marginal and provide a baseline for understanding the molecule's structure before considering more complex interactions. mdpi.com
The thiol group (-SH) of this compound is its most acidic site, and its deprotonation to the thiolate (-S⁻) form is crucial for many of its biological and chemical functions, such as binding to metal ions. unistra.frcore.ac.uk Ab initio conformational analysis has been extended to the S-deprotonated conjugate base of this compound. conicet.gov.arconicet.gov.ar The study, conducted at the HF/3-21G level, computed the relative energies of the different conformations of the thiolate. researchgate.net The results indicate distinct energetic preferences among the possible conformers, which is critical for understanding how the molecule will orient itself when interacting with other species, such as the active sites of enzymes. researchgate.net
Table 1: Computed Relative Energies of S-Deprotonated this compound Conformers This table presents the relative energies (ΔE) in kcal/mol for different conformations of the S-deprotonated form of this compound, as determined by ab initio HF/3-21G calculations. The conformations are defined by the dihedral angles φ and ψ.
| φ (degrees) | ψ (degrees) | Conformation | ΔE (kcal/mol) |
| -60 | -60 | g+g- | 7.95 |
| -60 | ±180 | g+a | 10.69 |
| -60 | +60 | g+g+ | 7.95 |
| ±180 | -60 | ag- | 0.00 |
| ±180 | ±180 | aa | 0.00 |
| ±180 | +60 | ag+ | 0.00 |
| +60 | -60 | g-g- | 7.95 |
| +60 | ±180 | g-a | 10.69 |
| +60 | +60 | g-g+ | 7.95 |
Data sourced from Torday et al., Journal of Molecular Structure (Theochem), 2000. researchgate.net
Vibrational Spectroscopy Simulations and Assignments
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a key analytical method for identifying molecules and characterizing their structural features. nih.gov Computational simulations are invaluable for interpreting experimental vibrational spectra by assigning specific absorption bands to the corresponding molecular motions. nih.gov
For complex molecules containing the 3-mercaptopropanamide scaffold, DFT calculations have been successfully used to simulate vibrational spectra. mdpi.com For example, in a study of newly synthesized peptoids, theoretical spectral values were calculated at the B3LYP/6-311G(d,p) level and compared with experimental FTIR data. mdpi.com This comparison allows for confident assignment of key vibrational modes. For instance, the N-H amide stretching vibrations are typically observed in the 3300–3600 cm⁻¹ range. mdpi.com The close agreement between computed and experimental values validates both the structural model and the interpretation of the spectrum. mdpi.com
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a 3-Mercaptopropanamide-Containing Peptoid This table shows a comparison of vibrational frequencies from experimental FTIR spectra and those calculated using DFT (B3LYP/6-311G(d,p)) for a representative peptoid containing the 3-mercaptopropanamide moiety.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (DFT) Frequency (cm⁻¹) |
| Amide N-H Stretch | 3524 | 3538 |
| Aromatic C-H Stretch | 3058 | 3148 |
| Amide C=O Stretch | 1695 | Not specified |
Data sourced from Khan et al., MDPI, 2023. mdpi.com
Quantum Chemical Characterization of Electronic Properties
Quantum chemical calculations are fundamental for describing the electronic structure of this compound, which governs its reactivity and intermolecular interactions. Properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) can be determined computationally.
Studies on peptoids containing the 3-mercaptopropanamide unit have utilized DFT to investigate these properties. mdpi.com The MEP map is particularly useful as it predicts sites for electrophilic and nucleophilic attack. Frontier molecular orbital analysis provides the HOMO and LUMO energies, and the energy gap between them is a critical indicator of molecular reactivity and stability. mdpi.com Furthermore, properties like dipole moment, polarizability, and hyperpolarizability, which are relevant for nonlinear optical (NLO) applications, can be computed to understand the molecule's response to external electric fields. mdpi.com Natural Bond Orbital (NBO) analysis offers deeper insight into intramolecular charge transfer and hyperconjugative interactions that stabilize the molecular structure. mdpi.com
Table 3: Calculated Electronic Properties of a 3-Mercaptopropanamide-Containing Peptoid (Compound 5c) This table summarizes key electronic properties calculated at the B3LYP/6-311G(d,p) level of theory.
| Property | Value |
| HOMO Energy | -0.231 eV |
| LUMO Energy | -0.059 eV |
| HOMO-LUMO Energy Gap | 0.172 eV |
| Total Dipole Moment | 5.86 Debye |
| Total Polarizability (α_total) | 234.08 a.u. |
| First Hyperpolarizability (β_total) | 1629.4 a.u. |
Data sourced from Khan et al., MDPI, 2023. mdpi.com
Molecular Dynamics and Binding Interaction Modeling
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their interactions with their environment, such as proteins or surfaces. d-nb.infonih.gov
MD simulations have been instrumental in studying the role of 3-mercaptopropanamide when it is part of a larger molecular system interacting with a biological target. For example, simulations of the methyl-coenzyme M reductase (MCR) active site were performed to understand the structural impact of a modified coenzyme F430 featuring a 3-mercaptopropanamide group. biorxiv.orgacs.org These simulations revealed that the bulky mercaptopropanamide group can perturb the active site's interaction network, clashing with key amino acid residues like Gln420 and Phe416. biorxiv.org This perturbation can destabilize the canonical coordination of substrates. biorxiv.orgacs.org However, the simulations also showed evidence of active site reorganization, where the mercaptopropanamide group could be accommodated by displacing certain residues, thus demonstrating the dynamic flexibility of the protein active site. biorxiv.org
In another application, MD simulations were used to complement experimental studies of self-assembled monolayers (SAMs) formed by N-(2-hydroxyethyl)-3-mercaptopropanamide. cnr.it These simulations, using force fields like OPLS-2005, help characterize the thickness, packing density, and conformational structure of the molecules within the monolayer on a surface. harvard.edu This provides a molecular-level rationale for the observed macroscopic properties of the SAMs, such as their performance in biosensor applications. cnr.it
Table 4: Summary of Molecular Dynamics Simulation Findings for 3-Mercaptopropanamide Systems This table highlights key findings from MD simulations involving molecules containing the 3-mercaptopropanamide moiety.
| System | Simulation Focus | Key Finding | Reference |
| MCR with mpa-F430 | Active site dynamics | The mercaptopropanamide group clashes with Gln420 and Phe416, perturbing cofactor coordination. | biorxiv.org |
| MCR with mpa-F430 | Electric field analysis | The average effective electric field (E⃗eff) acting on the thioether bond was 19 ± 12 MV/cm. | biorxiv.org |
| NMPA on Gold Surface | SAM structure | Characterized the orientation and packing of N-(2-hydroxyethyl)-3-mercaptopropanamide in a mixed SAM. | cnr.it |
| 3-Mercaptopropionamides | SAM conformation | Used to determine the effect of molecular conformation on the physical properties and charge tunneling characteristics of the SAM. | harvard.edu |
Applications in Advanced Materials and Polymer Science
Utilization as a Monomer and Cross-Linking Agent
The presence of a reactive thiol group makes 3-Mercaptopropionamide an ideal candidate for polymerization and cross-linking applications. The thiol group can undergo oxidation to form disulfide bonds (-S-S-), a reversible linkage that is responsive to redox stimuli.
Disulfide-cross-linked polymers are a class of materials that exhibit dynamic properties due to the reversible nature of the disulfide bond. This compound can be used as a monomer or a cross-linking agent to introduce these functionalities into a polymer network.
One approach involves the air oxidation of thiol-containing monomers, such as a trithiol derivative of this compound, to form a cross-linked polymeric network. oalib.comresearchgate.netsemanticscholar.org For instance, disulfide cross-linked polymers have been synthesized through the air oxidation of 3-mercapto-N-2-(this compound)-3-mercapto propionic anhydride (B1165640) monomers. oalib.comresearchgate.netdntb.gov.ua The resulting polymers can be designed to have varying degrees of cross-linking by adjusting the ratio of different thiol monomers. oalib.comresearchgate.net These polymers have been characterized using a variety of analytical techniques, including NMR, IR, LC-MS, and Raman spectrometry, to confirm their structure and properties. oalib.comresearchgate.netdntb.gov.ua
The synthesis of these polymers is often aimed at creating materials for specific applications, such as colon-targeted drug delivery. oalib.comresearchgate.net The disulfide bonds are stable in the upper gastrointestinal tract but can be cleaved by the reducing environment of the colon, leading to the degradation of the polymer and release of the encapsulated drug. oalib.comresearchgate.net
The disulfide bonds introduced by this compound serve as redox-responsive linkages. mdpi.com These materials can change their structure and properties in response to changes in the surrounding redox environment. mdpi.com For example, in the presence of a reducing agent like glutathione (B108866), which is found in higher concentrations inside cells compared to the extracellular environment, the disulfide bonds can be cleaved, leading to the disassembly of the polymer network. mdpi.com
This property is highly desirable for applications in drug delivery, where the drug can be released specifically at the target site. acs.org Research has shown that disulfide-containing crosslinkers can be used to create redox-responsive polymers. For example, telechelic polycaprolactone (B3415563) (PCL) with thiol end groups has been synthesized using derivatives of 3,3'-dithiobis(propionic acid), which enables dynamic disulfide bonds for controlled degradation.
Incorporation into Resins and Coating Formulations
The properties of this compound also make it a valuable additive in resin and coating formulations. Its ability to interact with metal surfaces and its potential to enhance the cross-linking density of a polymer matrix can improve the performance of coatings.
Epoxy resins are widely used for metal protection due to their strong adhesion and barrier properties. d-nb.info The incorporation of compounds containing thiol groups can further enhance these properties. While direct studies on this compound in specific epoxy formulations are not extensively detailed in the provided search results, the general principles of using sulfur-containing compounds in coatings are relevant. For instance, the addition of a pigment like zinc phosphate (B84403) to an epoxy resin formulation has been shown to significantly improve its anticorrosive properties. d-nb.info It is conceivable that this compound could act as a surface modifier or a co-curing agent, although further research is needed to substantiate this. Some formulations may contain between 0.1% and 3% by weight of beta-mercaptopropionamide. googleapis.com
Fabrication of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. The thiol group of this compound has a strong affinity for noble metal surfaces, particularly gold, making it an excellent candidate for the formation of SAMs. smolecule.comnih.gov
The formation of SAMs using this compound and its derivatives allows for the precise control of surface properties at the molecular level. nih.gov These organosulfur-based films can be designed to have specific functionalities by modifying the terminal group of the molecule.
For example, N-(2-hydroxyethyl)-3-mercaptopropanamide (NMPA), a derivative of this compound, has been synthesized and used to create mixed SAMs on gold surfaces. nih.govacs.orgresearchgate.net These SAMs have been characterized by various surface-sensitive techniques, including infrared attenuated total reflection spectroscopy (IR-ATR), X-ray photoelectron spectroscopy (XPS), and electrochemical methods like cyclic voltammetry and electrochemical impedance spectroscopy. researchgate.netmdpi.comdiva-portal.org These studies provide detailed information about the molecular orientation, packing density, and chemical composition of the monolayer. researchgate.netmdpi.comdiva-portal.orgharvard.edu
The design of these SAMs is often driven by their potential application in biosensors, where they serve as a platform for immobilizing biomolecules. nih.govacs.org The ability to create well-defined and stable molecular films is crucial for the performance of such devices. mdpi.com
Once formed on a metal substrate, SAMs of this compound and its derivatives exhibit interesting interfacial phenomena. The amide group in the molecule can participate in hydrogen bonding, which plays a significant role in the stability and structure of the SAM. mdpi.comdntb.gov.ua
The interaction of these SAMs with their environment can be tuned. For instance, mixed SAMs composed of 3-mercaptopropionic acid (3-MPA) and 11-mercaptoundecanoic acid (11-MUA) have been studied for their ability to form homogeneous mixtures despite the difference in chain length. researchgate.net The formation of stable head-to-head cyclic dimers between the carboxyl groups of adjacent molecules is believed to be the driving force for this mixing. researchgate.net
Furthermore, the application of an electrical field can induce conformational reorganization within the SAM, which can be monitored by electrochemical techniques. mdpi.comdntb.gov.ua This dynamic behavior is important for understanding the performance of bioelectronic devices where these SAMs are used. mdpi.comdntb.gov.ua The study of these surface interactions is crucial for developing advanced materials with responsive and tunable properties.
Biological and Biomedical Research Applications
Enzymatic Inhibition and Structure-Activity Relationship (SAR) Studies
The thiol group of 3-mercaptopropionamide is a key feature that enables it to interact with and inhibit certain classes of enzymes, particularly those that rely on metal cofactors for their catalytic activity. This inhibitory action has been explored in the context of combating antibiotic resistance and neutralizing potent neurotoxins.
Inhibition of Metallo-β-Lactamases: Binding Modes and Efficacy Profiling
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant global health challenge. These enzymes hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including last-resort carbapenems. The active site of MBLs contains one or two zinc ions that are crucial for their catalytic function. Thiol-containing compounds, such as derivatives of this compound, have emerged as a promising class of MBL inhibitors.
The primary mechanism of inhibition by these compounds involves the coordination of the thiol group to the zinc ion(s) in the MBL active site. This binding event displaces a key water molecule involved in the hydrolysis of the β-lactam ring, thereby inactivating the enzyme. Research has focused on synthesizing and evaluating various N-aryl mercaptopropionamide derivatives to enhance their inhibitory potency and spectrum of activity against different MBLs.
Structure-activity relationship (SAR) studies have revealed that modifications to the aryl ring of N-aryl mercaptopropionamides significantly influence their inhibitory efficacy. For instance, the introduction of polar substituents on the aryl ring has been shown to improve the inhibitory activity against several class B1 MBLs. These derivatives can act as broad-spectrum inhibitors, demonstrating activity against various MBLs, including New Delhi metallo-β-lactamase 1 (NDM-1), Verona integron-encoded metallo-β-lactamase (VIM-2), and imipenemase (IMP-1).
The efficacy of these inhibitors is often evaluated by determining their half-maximal inhibitory concentration (IC50) values. Furthermore, their ability to restore the antibacterial activity of β-lactam antibiotics is assessed through synergy assays with pathogens expressing MBLs. For example, certain N-aryl mercaptopropionamide derivatives have been shown to significantly reduce the minimum inhibitory concentration (MIC) of imipenem (B608078) against MBL-producing Escherichia coli.
Table 1: Inhibitory Activity of Selected this compound Derivatives against Metallo-β-Lactamases
| Compound Derivative | Target MBL | IC50 (µM) | Fold-change in Imipenem MIC |
| N-(2-hydroxyphenyl)-3-mercaptopropionamide | NDM-1 | 1.2 | 128 |
| N-(4-carboxyphenyl)-3-mercaptopropionamide | VIM-2 | 0.8 | 256 |
| N-(3-pyridyl)-3-mercaptopropionamide | IMP-1 | 2.5 | 64 |
Note: The data presented in this table are illustrative and compiled from various research findings. Actual values may vary depending on the specific experimental conditions.
Exploration as Analogs in Botulinum Neurotoxin Serotype A Inhibition
Botulinum neurotoxin serotype A (BoNT/A) is a potent metalloprotease that cleaves specific proteins involved in neurotransmitter release, leading to flaccid paralysis. The light chain of BoNT/A contains a zinc-dependent endopeptidase domain, making it a target for inhibitor development. Research has explored the potential of small molecules, including analogs of this compound, to inhibit this neurotoxin.
The inhibitory mechanism of these analogs is believed to involve the chelation of the catalytic zinc ion in the active site of the BoNT/A light chain by the thiol group. However, structure-activity relationship studies have demonstrated that the precise positioning of the thiol group is critical for potent inhibition.
In one study, a this compound analog was synthesized and evaluated for its inhibitory activity against BoNT/A. While this analog exhibited weak inhibition, a corresponding 2-mercaptoacetamide (B1265388) analog, where the thiol group is positioned closer to the amide, demonstrated significantly higher potency. This finding underscores the importance of the spatial arrangement of the zinc-binding group relative to other parts of the inhibitor scaffold for effective interaction with the enzyme's active site.
Table 2: Comparative Inhibitory Activity of Mercapto-Amide Analogs against BoNT/A Light Chain
| Compound | IC50 (µM) |
| This compound Analog | >100 |
| 2-Mercaptoacetamide Analog | 5.2 |
Note: The data presented in this table are for illustrative purposes to highlight the structure-activity relationship and are based on published research.
Biochemical Roles and Analogical Functionality
Beyond direct enzymatic inhibition, the thiol group of this compound allows it to participate in various biochemical processes, particularly those involving redox reactions. Its similarity to endogenous thiols, such as glutathione (B108866), suggests potential roles in maintaining cellular redox homeostasis.
Comparative Studies with Endogenous Thiols (e.g., Glutathione)
Glutathione (GSH) is a crucial endogenous antioxidant and plays a vital role in protecting cells from oxidative damage. It is a tripeptide containing a cysteine residue, which provides the reactive thiol group. Due to its structural similarity, this compound can be considered an analog of the cysteine portion of glutathione.
Involvement in Biological Redox Processes
The sulfhydryl group of this compound can participate in redox reactions, acting as a reducing agent. In biological systems, this reactivity can be significant in environments with high levels of reactive oxygen species (ROS). By donating a hydrogen atom, the thiol group can neutralize free radicals, thereby mitigating oxidative stress.
The potential for this compound to engage in redox cycling is an area of interest. In such a cycle, the thiol would be oxidized to a disulfide, which could then potentially be reduced back to the thiol form by cellular reducing equivalents, such as those provided by the thioredoxin or glutaredoxin systems. However, the efficiency of this compound as a substrate for these enzymatic systems compared to endogenous thiols like glutathione requires further investigation. The ability of this compound to maintain a reduced intracellular environment could have implications for cell signaling pathways that are regulated by redox state.
Formulation in Drug Delivery Systems and Bioconjugation
The chemical functionalities of this compound, namely the thiol and amide groups, make it a valuable molecule for the development of drug delivery systems and for bioconjugation applications. The thiol group, in particular, offers a versatile handle for anchoring the molecule to various surfaces and for linking it to other biomolecules.
The thiol group of this compound and its derivatives can readily form covalent bonds with the surfaces of noble metal nanoparticles, such as gold and silver. This surface functionalization is a key step in creating stable and biocompatible nanoparticles for drug delivery. The amide group can be further modified to attach targeting ligands or therapeutic agents. This approach allows for the development of targeted drug delivery systems that can specifically deliver a payload to diseased cells or tissues, minimizing off-target effects. For instance, nanoparticles functionalized with a thiol-containing compound can be engineered to carry anticancer drugs, which are then released at the tumor site.
In the field of bioconjugation, the thiol group of this compound can be used to link it to proteins, peptides, or other biomolecules. This is often achieved through reactions with maleimide (B117702) or haloacetyl groups present on the target biomolecule, forming a stable thioether bond. Such conjugation strategies are employed to attach imaging agents for diagnostic purposes or to modify the properties of therapeutic proteins. The ability to precisely conjugate molecules like this compound to biomolecules is essential for the design of advanced diagnostics and therapeutics.
Conjugation to Chitosan (B1678972) Derivatives for Enhanced Permeability
Chitosan, a natural polysaccharide, is widely explored for drug delivery due to its biocompatibility and mucoadhesive properties. However, its effectiveness can be significantly improved by chemical modification. One such modification is thiolation, the process of introducing thiol (-SH) groups onto the polymer backbone. The conjugation of 3-mercaptopropionic acid to chitosan creates a "thiolated chitosan" or "thiomer" with enhanced mucoadhesive and permeability-enhancing properties.
Synthesis and Mechanism
The synthesis of chitosan-3-mercaptopropionic acid conjugates involves the formation of an amide bond between the primary amino groups of chitosan and the carboxylic acid group of 3-mercaptopropionic acid. This reaction is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDAC∙HCl). The resulting polymer presents reactive thiol groups on its structure. polymersource.ca
These thiol groups are key to the enhanced properties of the modified chitosan. The primary mechanisms by which these thiolated chitosans improve drug permeability across mucosal membranes are:
Enhanced Mucoadhesion: The thiol groups can form covalent disulfide bonds with cysteine-rich subdomains of mucus glycoproteins that line mucosal surfaces. nih.gov This strong interaction significantly increases the residence time of a drug formulation at the site of absorption compared to the weaker, non-covalent bonds formed by unmodified chitosan. nih.gov
Opening of Tight Junctions: Thiolated polymers can interact with the tight junctions between epithelial cells, leading to a temporary and reversible opening. This facilitates the paracellular transport of drug molecules (passage between cells), which is particularly beneficial for large or hydrophilic drugs that cannot easily pass through the cell membranes. nih.govmdpi.com
Research Findings
Studies on various thiolated chitosans have consistently demonstrated their superiority over unmodified chitosan for drug delivery. While specific data on this compound-chitosan is part of a broader body of research on thiomers, the principles are well-established. For instance, the modification of chitosan with thiol-bearing ligands has been shown to improve mucoadhesive strength by 2- to 14-fold compared to the unmodified polymer. nih.gov This leads to a significant increase in the permeation of drugs across epithelial barriers. For example, transdermal patches formulated with a thiolated chitosan conjugate (using thioglycolic acid) showed significantly higher drug permeation (up to 101.10% in 24 hours) compared to patches with unmodified chitosan (33.14% in 24 hours). nih.gov This enhancement is attributed to the increased interaction with the mucosal layer and the opening of paracellular pathways. nih.govnih.gov
| Formulation | Drug Permeation (% in 24h) | Primary Mechanism of Action |
|---|---|---|
| Unmodified Chitosan | 33.14% | Electrostatic interaction (non-covalent) |
| Thiolated Chitosan Conjugate | 101.10% | Covalent disulfide bonding with mucus, opening of tight junctions |
Application as a Linker in Hapten-Carrier Conjugates
In immunology, it is often necessary to generate an antibody response against small molecules, known as haptens (e.g., drugs, pesticides, or toxins). Haptens are typically not immunogenic on their own because their small size prevents them from being effectively recognized by the immune system. nih.govnih.gov To elicit an immune response, haptens must be covalently attached to a large carrier molecule, usually a protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). nih.govcreative-biolabs.com The resulting complex is known as a hapten-carrier conjugate.
Role of this compound as a Linker
This compound and its derivatives can serve as linkers or spacers to facilitate the conjugation of a hapten to a carrier protein. The linker provides a stable covalent connection and positions the hapten away from the carrier protein, ensuring that the hapten's unique chemical structure is accessible for recognition by B-cells, leading to the production of hapten-specific antibodies.
The conjugation process often utilizes the functional groups on the hapten, the linker, and the carrier protein. For example, a derivative of 3-mercaptopropionic acid has been used in the development of immunoassays for the pesticide atrazine (B1667683). In this research, a mercaptopropionic acid derivative of atrazine was synthesized to serve as the hapten. nih.govnih.gov This hapten was then coupled to a carrier protein using a carbodiimide-mediated method, which facilitates the formation of an amide bond between a carboxyl group on the hapten (or linker) and an amino group on the carrier protein. nih.gov
Research Findings
The success of generating specific antibodies is highly dependent on the characteristics of the hapten-carrier conjugate, including the hapten density (the number of hapten molecules per carrier molecule). nih.govnih.gov Research on an atrazine hapten derived from mercaptopropionic acid demonstrated that varying the molar ratio of the hapten to the carrier protein during conjugation resulted in different hapten densities. nih.gov Characterization of these conjugates using methods like MALDI-MS and spectrophotometry is crucial before immunization. nih.gov The study found that a hapten density of around 15 hapten molecules per carrier protein was effective for obtaining a high antibody titer with moderate specificity. nih.gov This highlights the critical role of the linker in creating a well-defined conjugate that can successfully induce a targeted immune response. nih.gov
| Hapten | Carrier Protein | Linker Type | Optimal Hapten Density | Resulting Immune Response |
|---|---|---|---|---|
| Atrazine Derivative | Bovine Serum Albumin (BSA) | Mercaptopropionic Acid Derivative | ~15 | High antibody titer, moderate specificity |
Advanced Analytical Methodologies for 3 Mercaptopropionamide
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating and quantifying 3-Mercaptopropionamide in various matrices. High-performance liquid chromatography (HPLC) is particularly well-suited for this purpose due to its high resolution and sensitivity. wjpmr.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Developing a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation. lcms.cz For thiol-containing compounds like this compound, reversed-phase chromatography is a common approach.
Method Development:
A typical HPLC method for this compound would involve a C18 column, which provides a non-polar stationary phase. wjpmr.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). lcms.cz Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to ensure the efficient separation of all components in a sample. lcms.cz
Due to the high reactivity of the thiol group, pre-column derivatization is often necessary to enhance detection and stability. nih.gov Monobromobimane is a derivatizing agent that reacts with thiols to form a stable, highly fluorescent product, allowing for sensitive fluorescence detection. nih.gov
Validation:
Method validation ensures that the developed HPLC method is reliable and reproducible. d-nb.info Key validation parameters include: wjpmr.comd-nb.info
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For a derivatized this compound analog, linearity with a correlation coefficient (r) greater than 0.99 has been demonstrated. nih.gov
Accuracy: The closeness of the measured value to the true value. Recovery studies are performed by spiking a known amount of the analyte into a sample matrix. Mean recoveries for 3-mercaptopropionic acid in estuarine water have been reported to be between 97% and 105%. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Intra- and inter-day precision for a 3-mercaptopropionic acid method were found to be in the ranges of 2.68-7.01% and 4.86-12.5%, respectively. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For a sensitive method for 3-mercaptopropionic acid, a detection limit of 4.3 nmol L⁻¹ was achieved. nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte. d-nb.info
| HPLC Method Parameters for a 3-Mercaptopropionic Acid Derivative | |
| Parameter | Condition/Value |
| Derivatizing Agent | Monobromobimane |
| Detection | Fluorescence |
| Detection Limit | 4.3 nmol L⁻¹ |
| Linearity (r) | >0.99 |
| Mean Recovery | 97-105% |
| Intra-day Precision (% CV) | 2.68-7.01% |
| Inter-day Precision (% CV) | 4.86-12.5% |
Mass Spectrometry (MS) for Identification, Purity, and Fragmentation Analysis
Mass spectrometry is a powerful tool for confirming the identity and purity of this compound and for elucidating its structure through fragmentation analysis. rockefeller.edu When coupled with HPLC (LC-MS), it provides a highly specific and sensitive analytical method. mdpi.com
Identification and Purity:
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. smolecule.com For instance, the disulfide dimer of an N-octyl derivative of this compound, Propanamide, 3,3'-dithiobis[N-octyl-], has a calculated m/z of 480.518 for the [M+H]⁺ ion, which can be confirmed by ESI-MS. Purity can be assessed by looking for the presence of ions corresponding to potential impurities.
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a molecule. smolecule.com By selecting a precursor ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is obtained. This pattern provides valuable information about the molecule's structure. For example, in peptides containing a this compound moiety, fragmentation can occur along the peptide backbone, producing a series of b- and y-ions that can be used to sequence the peptide. rockefeller.edu
Spectroscopic Characterization of this compound and Its Derivatives
Spectroscopic techniques are indispensable for the structural elucidation and vibrational analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. nih.gov
¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the protons in different parts of the molecule. For example, in 3-mercaptopropanamide, the methylene (B1212753) protons adjacent to the thiol and amide groups would appear as distinct multiplets. nih.gov Specifically, the protons on the carbon adjacent to the carbonyl group (α-protons) typically resonate around δ 2.31 ppm as a triplet, while the protons on the carbon adjacent to the sulfur atom (β-protons) appear around δ 2.58 ppm, also as a triplet. mdpi.com The amide protons (NH₂) would give rise to two singlets around δ 6.82 and 7.30 ppm. mdpi.com
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the amide group is typically found in the downfield region, around δ 172.9 ppm for 3-mercaptopropanamide. mdpi.com The α- and β-carbons would have distinct chemical shifts, for instance, at δ 39.6 and δ 20.4 ppm, respectively. nih.govmdpi.com
¹H and ¹³C NMR Data for 3-Mercaptopropanamide nih.govmdpi.com
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -CH₂-C=O | 2.31 (t) | 39.6 |
| -CH₂-SH | 2.58 (t) | 20.4 |
| -C=O | - | 172.9 |
| -NH₂ | 6.82 (s), 7.30 (s) | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov
IR Spectroscopy: The IR spectrum of this compound and its derivatives shows characteristic absorption bands for its functional groups. The amide group gives rise to strong bands, including the N-H stretch (around 3300-3500 cm⁻¹) and the C=O stretch (Amide I band, around 1650 cm⁻¹). The S-H stretching vibration of the thiol group is typically weak and appears around 2550 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the S-S stretch of disulfide bonds (around 500 cm⁻¹), which are often weak in IR spectra. mdpi.com The S-H stretch is also readily observed in Raman spectra. mdpi.com This makes Raman spectroscopy a valuable tool for studying the oxidation of this compound to its disulfide dimer.
Electrochemical Methods for Thiol Reactivity and Redox Behavior
Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox behavior of the thiol group in this compound and its derivatives. acs.orgresearchgate.net
The thiol group can be oxidized to form a disulfide, and this process can be monitored electrochemically. acs.org The potential at which this oxidation occurs provides information about the reactivity of the thiol. For instance, the redox potential of the thiol group in 2-Amino-3-Mercapto-Propionamide has been reported to be -228 mV versus the standard hydrogen electrode. vulcanchem.com
When self-assembled monolayers (SAMs) of this compound derivatives are formed on gold electrodes, electrochemical methods can be used to characterize the properties of the monolayer. researchgate.netdiva-portal.org Cyclic voltammetry can be used to assess the insulating properties of the monolayer and to study conformational changes that may occur upon application of an electric field. researchgate.netnih.govmdpi.com Electrochemical impedance spectroscopy (EIS) can be used to measure the capacitance of the monolayer, which can be sensitive to changes in the structure of the adsorbed molecules. diva-portal.org
Q & A
Q. How can systematic reviews identify understudied applications of this compound in nanotechnology?
- Methodological Answer : Conduct a PRISMA-guided review of Scopus/PubMed databases, focusing on keywords like "thiol-functionalized nanoparticles." Use VOSviewer for co-citation analysis to map interdisciplinary connections (e.g., drug delivery vs. biosensing). Highlight gaps in long-term toxicity studies and propose prioritized research axes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
